3-(1H-Indol-5-yl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUSMDFTBTTGY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Indole-5-yl-acrylic Acid Derivatives
The synthesis of 3-(1H-indol-5-yl)acrylic acid and its analogues relies on a foundation of well-established organic reactions. These methods provide reliable access to the core structure, which can then be further modified.
Condensation Reactions
A primary and widely employed method for the synthesis of this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the base-catalyzed condensation of indole-5-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgvulcanchem.com The reaction typically proceeds in the presence of a weak base like piperidine (B6355638) or pyridine (B92270), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the indole-5-carbaldehyde, followed by dehydration to yield the α,β-unsaturated acrylic acid derivative. wikipedia.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is particularly relevant as it often leads to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org
The general scheme for the Knoevenagel condensation to form this compound is as follows:
Indole-5-carbaldehyde + Malonic Acid --(Base Catalyst)--> this compound + H₂O + CO₂
This method is favored for its operational simplicity and the ready availability of the starting materials. The stereochemistry of the resulting double bond is often predominantly the E-isomer due to steric considerations. vulcanchem.com
Multi-step Synthesis from Indole (B1671886) Precursors
The synthesis of this compound can also be achieved through multi-step sequences starting from simpler indole precursors. A common strategy involves the formylation of the indole ring at the 5-position to generate the key intermediate, indole-5-carbaldehyde. evitachem.com This can be accomplished through various methods, including the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide. evitachem.com Another approach involves the reaction of indole with ethyl formate (B1220265) in the presence of zinc chloride. chemicalbook.com
Once indole-5-carbaldehyde is obtained, it can be subjected to a condensation reaction as described in the previous section. An alternative multi-step approach could involve the introduction of the acrylic acid side chain through other carbon-carbon bond-forming reactions. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester bearing a carboxylic acid or ester functionality could be employed.
A representative multi-step synthesis is outlined below:
Formylation of Indole: Indole is treated with a formylating agent (e.g., POCl₃/DMF) to introduce an aldehyde group at the 5-position, yielding indole-5-carbaldehyde. evitachem.com
Condensation: The resulting indole-5-carbaldehyde is then reacted with malonic acid under Knoevenagel conditions to afford this compound. vulcanchem.com
One-Pot Reaction Sequences for Analogues
The development of one-pot reaction sequences offers an efficient and atom-economical approach to the synthesis of analogues of this compound. These methods combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates. For example, a one-pot synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been developed using an ionic liquid as the solvent. nih.gov While this example illustrates a different substitution pattern, the principle can be adapted for the synthesis of 5-substituted analogues.
A hypothetical one-pot synthesis of a this compound analogue could involve the in-situ generation of a substituted indole-5-carbaldehyde followed by an immediate condensation reaction. This approach is particularly valuable for creating libraries of related compounds for screening purposes. nih.gov
Catalytic Approaches in Indole Acrylic Acid Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and the potential for asymmetric transformations. The synthesis of indole acrylic acids has benefited from the application of various catalytic systems.
Brønsted Acid Ionic Liquid Catalysis
Brønsted acid ionic liquids (BAILs) have emerged as effective and recyclable catalysts for a variety of organic transformations, including the synthesis of indole derivatives. rsc.orgrsc.orgmdpi.com These catalysts offer a unique reaction environment and can facilitate reactions that are sluggish under conventional conditions. mdpi.com
In the context of indole acrylic acid synthesis, BAILs can catalyze the Michael addition of indoles to α,β-unsaturated carbonyl compounds. mdpi.com While direct application to this compound synthesis from indole and an acrylic acid equivalent is less common, the principle is demonstrated in the synthesis of related structures. For instance, the reaction of indoles with pyruvates to form α-indolylacrylates has been successfully catalyzed by a sulfone-containing imidazolium-based Brønsted acid ionic liquid. rsc.orgrsc.org The proposed mechanism involves the activation of the carbonyl group by the BAIL, followed by nucleophilic attack from the electron-rich indole ring. mdpi.com
The advantages of using BAILs include high yields, mild reaction conditions, operational simplicity, and the potential for catalyst recycling. mdpi.com
Derivatization Strategies of the this compound Scaffold
The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. Derivatization can occur at the indole nitrogen, the indole ring, the acrylic acid double bond, or the carboxylic acid group.
Indole Nitrogen: The N-H proton of the indole ring can be substituted with various groups through alkylation or arylation reactions. For example, reaction with an alkyl halide in the presence of a base like sodium hydride can introduce an alkyl group. rsc.org This modification can influence the compound's lipophilicity and metabolic stability.
Indole Ring: The indole ring is susceptible to electrophilic substitution reactions. However, the directing effects of the existing substituents must be considered. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce additional functional groups onto the benzene (B151609) portion of the indole core.
Acrylic Acid Double Bond: The α,β-unsaturated system of the acrylic acid moiety can undergo various addition reactions. For example, Michael addition of nucleophiles such as thiols can occur. researchgate.net Catalytic hydrogenation can be used to reduce the double bond, yielding the corresponding propanoic acid derivative. csic.es
Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for derivatization. It can be converted to esters, amides, or acid chlorides. rsc.orgcsic.es Esterification can be achieved by reaction with an alcohol under acidic conditions or by using coupling agents. Amide formation is typically carried out by activating the carboxylic acid with a coupling reagent such as HATU, followed by reaction with an amine. csic.es The carboxylic acid can also be reduced to an alcohol.
Below is a table summarizing some common derivatization strategies:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-3-(1H-indol-5-yl)acrylic acid |
| Esterification | Alcohol, Acid catalyst or Coupling agent | This compound ester |
| Amide Formation | Amine, Coupling agent (e.g., HATU) | 3-(1H-Indol-5-yl)acrylamide |
| Michael Addition | Nucleophile (e.g., Thiol) | 3-(Substituted)-3-(1H-indol-5-yl)propanoic acid |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 3-(1H-Indol-5-yl)propanoic acid |
These derivatization strategies highlight the chemical versatility of the this compound scaffold, enabling the synthesis of a vast array of compounds for various applications.
Modifications of the Acrylic Acid Moiety
The carboxylic acid group of the acrylic acid moiety is a prime site for modification, primarily through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. Standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst is a common approach. For instance, reaction with methanol (B129727) or ethanol (B145695) yields the respective methyl or ethyl esters. nih.gov More sophisticated methods may involve the use of coupling agents to facilitate the reaction under milder conditions. The synthesis of various α-indolylacrylate derivatives has been successfully achieved via the dehydrative alkenylation of indole derivatives with ketones, using an ionic liquid as a catalyst and butyl acetate (B1210297) as a solvent. nih.gov
Amidation: The formation of amides from the carboxylic acid can be accomplished by reacting it with an amine in the presence of a coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for mediating the coupling of primary and secondary amines to the acrylic acid. researchgate.net This method allows for the synthesis of a diverse range of N-substituted acrylamides. For example, N-(1H-indol-5-yl)aryl-acrylamide derivatives have been synthesized by coupling the corresponding aryl-acrylic acid derivatives. csic.es The inclusion of an amide moiety at the 3-position of the indole core has been explored for its effects on biological activity. csic.es
A one-pot method for both esterification and amidation of phenolic acids has been described, which could be applicable to this compound, offering an efficient route to these derivatives. researchgate.net
The following table summarizes some examples of modifications to the acrylic acid moiety:
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Methanol, Acid Catalyst | Methyl 3-(1H-indol-5-yl)acrylate | nih.gov |
| This compound | Amine, HATU | N-Substituted 3-(1H-indol-5-yl)acrylamide | researchgate.net |
| Indole derivative, Ketone | Ionic Liquid Catalyst, Butyl Acetate | α-Indolylacrylate derivative | nih.gov |
Substitutions on the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a nucleophilic center that can undergo various substitution reactions, most notably N-alkylation and N-arylation.
N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by deprotonating the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, followed by reaction with an alkyl halide. jmchemsci.com For example, methylation can be accomplished using a methylating agent.
N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. semanticscholar.org These methods typically involve reacting the indole with an aryl halide in the presence of a palladium or copper catalyst and a base. semanticscholar.org For instance, N-arylation of 1H-indole-3-carbaldehyde has been carried out using CuI/DMED. benthamdirect.com A redox-neutral cross-coupling of aryl halides with weak N-nucleophiles has also been reported. beilstein-journals.org
The table below provides examples of N1 substitutions:
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Base (e.g., NaH), Alkyl Halide | N-Alkyl-3-(indol-5-yl)acrylic acid derivative | jmchemsci.com |
| N-Arylation | Aryl Halide, Pd or Cu Catalyst, Base | N-Aryl-3-(indol-5-yl)acrylic acid derivative | semanticscholar.org |
| N-Arylation | CuI/DMED | 1-Aryl-1H-indole-3-carbaldehyde | benthamdirect.com |
Substitutions on the Indole Ring System
The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions. The position of substitution is influenced by the existing acrylic acid group and any substituents on the N1 position.
Electrophilic Substitution: The C3 position of indole is the most reactive towards electrophiles. However, since this position is already substituted in this compound, electrophilic attack is directed to other positions, primarily C2, C4, C6, and C7. The electron-donating nature of the nitrogen atom activates the pyrrole (B145914) ring for substitution. vulcanchem.com
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring. For instance, bromination can occur at the C2 position. vulcanchem.com
Nitration: Nitration can be achieved using nitrating agents like nitric acid in sulfuric acid, which may introduce a nitro group at the C5 position, although harsh acidic conditions can lead to polymerization. vulcanchem.combhu.ac.in Using milder reagents like benzoyl nitrate (B79036) can offer better control. bhu.ac.in
The following table illustrates examples of substitutions on the indole ring:
| Reaction Type | Reagent | Position of Substitution | Reference |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | C2 | vulcanchem.com |
| Nitration | Nitric Acid/Sulfuric Acid | C5 | vulcanchem.combhu.ac.in |
Reaction Pathways and Mechanistic Considerations
Understanding the reaction pathways and mechanisms involving this compound is fundamental to controlling the synthesis of its derivatives and predicting their reactivity.
Michael Addition Reactions
The α,β-unsaturated carbonyl system of the acrylic acid moiety makes this compound a Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com
The reaction is typically base-catalyzed, where the base generates the nucleophilic species. wikipedia.org A wide range of nucleophiles can be employed, including enolates, amines, and thiols. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a variety of substituents at the β-position of the acrylic acid chain. The reaction proceeds via a conjugate addition mechanism. masterorganicchemistry.com
Dehydrative Alkenylation Reactions
The synthesis of this compound and its derivatives can be achieved through dehydrative alkenylation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of an indole-5-carboxaldehyde (B21537) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine. vulcanchem.comvulcanchem.com This is followed by decarboxylation to yield the acrylic acid derivative. vulcanchem.com
Another approach is the direct dehydrative coupling of indoles with ketones, which can be catalyzed by a Brønsted acid ionic liquid. researchgate.netrsc.org This method offers a green and efficient pathway for the synthesis of 3-vinylindoles. researchgate.net The proposed mechanism involves the formation of a carbocation intermediate, which then eliminates a proton to form the final product. researchgate.net
Stereoselective Transformations (E/Z Isomerism)
The double bond in the acrylic acid moiety of this compound can exist as either the E (trans) or Z (cis) isomer. The relative stability and reactivity of these isomers can differ, making their stereoselective synthesis a significant area of interest.
The (E)-isomer is generally the thermodynamically more stable form. nih.govnih.gov Synthetic methods like the Knoevenagel condensation often favor the formation of the E-isomer. vulcanchem.com However, specific reaction conditions or catalysts can be employed to influence the stereochemical outcome.
Iodine-catalyzed isomerization can be used to convert the Z-isomer to the more stable E-isomer. researchgate.net Furthermore, stereoselective synthesis of specific isomers can be achieved using methods like the Wittig reaction, where the choice of ylide and reaction conditions can control the E/Z selectivity. Asymmetric synthesis approaches can also be employed to produce chiral derivatives with high enantiomeric excess. uou.ac.in The stereochemistry of the products is often confirmed using spectroscopic techniques such as NMR. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-(1H-Indol-5-yl)acrylic acid by providing detailed information about the hydrogen and carbon atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the distinct proton environments within the molecule. In a typical ¹H NMR spectrum, the protons of the indole (B1671886) ring and the acrylic acid moiety exhibit specific chemical shifts (δ), multiplicities, and coupling constants (J).
The protons on the acrylic acid double bond typically appear as doublets in the downfield region of the spectrum. For instance, the proton at the α-position to the carboxylic acid is often observed at a different chemical shift than the β-position proton due to their different electronic environments. The indole protons, including the N-H proton and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, resonate at characteristic chemical shifts. The N-H proton of the indole ring usually appears as a broad singlet. The aromatic protons show complex splitting patterns due to coupling with neighboring protons.
Table 1: Representative ¹H NMR Data for this compound and Related Structures
| Proton Assignment | Exemplary Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Indole N-H | ~12.32 | s (singlet) | - |
| Ar-H (Indole Ring) | 7.20-7.72 | m (multiplet) | - |
| =CH- (β to COOH) | ~7.59-7.72 | d (doublet) | ~16.0 |
| =CH- (α to COOH) | ~6.46 | d (doublet) | ~16.0 |
| Indole C2-H | ~6.73 | s (singlet) | - |
Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a generalized representation from various sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum, often around 170 ppm. The carbons of the acrylic acid double bond and the aromatic carbons of the indole ring resonate at intermediate chemical shifts. The specific chemical shifts of the indole carbons can help confirm the 5-substitution pattern.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Exemplary Chemical Shift (δ) in ppm |
|---|---|
| C=O (Carboxylic Acid) | ~170 |
Note: The specific assignments require more detailed 2D NMR experiments. The data provided is a general range.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula (C₁₁H₉NO₂). mzcloud.orgamerigoscientific.comnih.govmtoz-biolabs.comnih.gov The molecular weight of this compound is approximately 187.19 g/mol . amerigoscientific.comnih.govnih.govbldpharm.com
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion [M+H]⁺ or [M-H]⁻ is detected. For this compound, a prominent peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight is expected. For example, in a related indole compound, a clear molecular ion peak was observed, confirming its structure. google.com Fragmentation patterns observed in the mass spectrum can provide additional structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum shows characteristic absorption bands for the different vibrational modes of the molecule's bonds.
Key characteristic absorption bands for this compound include:
A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
An N-H stretching band for the indole ring, usually around 3300-3500 cm⁻¹. jmchemsci.com
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically appearing around 1680-1710 cm⁻¹. acs.org
C=C stretching bands for the acrylic double bond and the aromatic indole ring, generally in the 1600-1650 cm⁻¹ region.
C-O stretching and O-H bending vibrations for the carboxylic acid group.
The presence and position of these bands provide confirmatory evidence for the structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The extended conjugation involving the indole ring and the acrylic acid moiety results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The absorption spectrum is characterized by a rapid decrease in absorbance with increasing wavelength, with no distinct absorption peaks in some aqueous solutions. nsf.gov However, in other solvents, π→π* transitions within the conjugated system can be observed.
Chromatographic Techniques for Purity Assessment and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. bldpharm.combldpharm.com
In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. Purity levels of >98% are often achievable and verifiable by this method. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio data for enhanced analytical specificity. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's versatility allows for the development of specific protocols tailored to the compound's physicochemical properties.
In a typical HPLC analysis, a C18 stationary phase is often employed due to its hydrophobicity, which is well-suited for retaining and separating indole-containing molecules. The mobile phase composition is critical for achieving optimal resolution and peak shape. A common approach involves a gradient elution using a mixture of an aqueous solvent, often with a pH modifier like formic acid or trifluoroacetic acid to improve peak symmetry and suppress ionization, and an organic solvent such as acetonitrile or methanol. The use of a gradient, where the proportion of the organic solvent is increased over time, facilitates the elution of the compound of interest while separating it from potential impurities.
Detection is frequently performed using a UV-Vis detector, as the indole and acrylic acid moieties in this compound provide strong chromophores. The maximum absorbance is typically observed in the UV range, allowing for sensitive detection and quantification.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm, 280 nm) |
| Injection Volume | 5 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for compound identification.
In LC-MS analysis of this compound, the chromatographic conditions are often similar to those used in HPLC. However, the mobile phase components must be volatile to be compatible with the mass spectrometer's ion source. Therefore, buffers like phosphate (B84403) are avoided, and volatile modifiers such as formic acid or ammonium (B1175870) formate (B1220265) are preferred.
Electrospray ionization (ESI) is a commonly utilized ion source for this type of molecule, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The choice between positive and negative ion mode depends on the compound's ability to gain a proton or lose a proton, respectively. For this compound, with its carboxylic acid group, negative ion mode is often effective.
| Parameter | Condition |
| Chromatography | HPLC or UPLC system |
| Stationary Phase | C18 or similar reverse-phase column |
| Mobile Phase | Volatile solvents (e.g., Water/Acetonitrile with 0.1% Formic Acid) |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
The principles of separation for this compound in UPLC are analogous to HPLC, primarily relying on reverse-phase chromatography. However, the enhanced efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of the target compound from closely related impurities. The shorter analysis times also increase sample throughput, which is advantageous in high-throughput screening applications.
The mobile phases and detection methods are similar to those used in HPLC, but the system's lower dispersion and the smaller particle size of the stationary phase necessitate optimization of the gradient profile and flow rate to fully leverage the benefits of UPLC.
| Parameter | Condition |
| Stationary Phase | Sub-2 µm particle size C18 or similar column |
| Mobile Phase | Optimized for high-resolution separation (e.g., Water/Acetonitrile with 0.1% Formic Acid) |
| Flow Rate | Adjusted for smaller particle size columns (e.g., 0.3 - 0.6 mL/min) |
| System Pressure | Significantly higher than HPLC |
| Analysis Time | Shorter than conventional HPLC |
| Detection | UV-Vis or coupled with Mass Spectrometry (UPLC-MS) |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. These studies are crucial for identifying potential biological targets and understanding the nature of the binding.
Molecular docking simulations for indole-based compounds, including acrylic acid derivatives, have been used to predict interactions with a variety of biological targets implicated in diseases like cancer and inflammation. nih.govacs.orgacs.orgresearchgate.net The indole (B1671886) scaffold is recognized as a "privileged structure" capable of binding to numerous receptors. frontiersin.org For indole-acrylic acid derivatives specifically, computational studies have suggested potential interactions with enzymes such as cyclooxygenases (COX), which are involved in inflammation, and tubulin, a key target in cancer therapy. acs.org
Docking studies on related N-(1H-indol-5-yl)aryl-acrylamide derivatives have explored their binding to targets relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and Kelch-like ECH-associated protein 1 (KEAP1), a regulator of the NRF2 antioxidant response. csic.esnih.gov Other research on indole derivatives has identified potential binding to 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the RNA-binding protein HuR, both of which are targets in cancer research. researchgate.netnih.gov These studies collectively suggest that the 3-(1H-indol-5-yl)acrylic acid scaffold is a versatile framework for interacting with a range of biologically significant proteins.
| Potential Biological Target Class | Specific Example(s) | Therapeutic Area | Relevant Research Context |
|---|---|---|---|
| Kinases | PIM2, PDK1 | Cancer | Studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines and indolinone derivatives show binding potential. researchgate.net |
| Cytoskeletal Proteins | β-Tubulin | Cancer | Acrylic acid derivatives have been studied as tubulin polymerization inhibitors. acs.org |
| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Docking of N-(1H-indol-5-yl)aryl-acrylamide derivatives identified binding modes in the MAO-B active site. csic.es |
| Transcription Factor Regulators | KEAP1 | Neurodegenerative Disease, Oxidative Stress | Indole derivatives have been shown to interact with KEAP1, modulating the NRF2 pathway. nih.gov |
| RNA-Binding Proteins | HuR | Cancer | 1H-indole-2-carboxylic acid derivatives have shown inhibitory activity. nih.gov |
| Peroxisome Proliferator-Activated Receptors | PPARγ | Metabolic Disease | Indol-1-yl acetic acids have been identified as potent PPAR agonists through docking studies. acs.org |
The analysis of docking results provides insights into the strength of the interaction (binding affinity) and the specific molecular forces involved. For indole derivatives, binding is typically driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.
In studies of related compounds, the indole nitrogen often acts as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor, frequently forming salt bridges with positively charged residues like arginine (R) or lysine (B10760008) (K) in the binding pocket. nih.gov For instance, molecular docking of an indole-based inhibitor with the RNA-binding protein HuR showed that the indole core formed hydrogen bonds with residues K92 and S94, while the carboxylic acid formed a salt bridge with R131. nih.gov Similarly, docking studies of indole derivatives with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) revealed that intensive hydrophobic interactions with the protein were key for potent activity. acs.org The planar structure of the indole ring facilitates favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine (Y), phenylalanine (F), or tryptophan (W) within the target's active site.
Prediction of Biological Target Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sips.org.in This allows for the prediction of the activity of new, unsynthesized molecules.
QSAR studies on various classes of bioactive molecules, including indole and acrylic acid derivatives, have shown that a few key physicochemical properties are consistently important for biological activity. researchgate.netnih.gov These properties typically fall into three categories: hydrophobic, electronic, and steric. sips.org.in
Hydrophobicity: The hydrophobic character of a molecule, often quantified by the partition coefficient (log P), is critical for its ability to cross cell membranes and reach its target. For many bioactive compounds, there is an optimal range of lipophilicity for maximum activity. sips.org.inresearchgate.net
Electronic Properties: These describe how a molecule's electron distribution affects its interactions. The presence of electron-withdrawing or electron-donating groups on the indole ring or acrylic acid moiety can significantly alter the molecule's polarity and ability to form hydrogen bonds or other electrostatic interactions with a receptor. sips.org.in
Steric Factors: The size and shape of the molecule and its substituents are crucial for ensuring a good fit within the receptor's binding site. sips.org.in
QSAR models developed for acrylic acid derivatives have highlighted the importance of structural and physicochemical factors in determining cytotoxicity. nih.gov For indole derivatives, QSAR studies have successfully created predictive models for anticancer activity by combining electronic descriptors calculated by DFT with topological descriptors. ijeab.com
| Physicochemical Property | Calculated Value for (E)-3-(1H-Indol-5-yl)acrylic acid | Significance in QSAR |
|---|---|---|
| Molecular Weight | 187.19 g/mol | Relates to the overall size and diffusion characteristics of the molecule. chemscene.com |
| XLogP3-AA (Hydrophobicity) | 2.1 | Indicates the lipophilicity of the compound, affecting membrane permeability and target binding. nih.gov |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | Predicts hydrogen bonding capacity and influences cell permeability. chemscene.com |
| Hydrogen Bond Donors | 2 | Represents the potential to donate protons in hydrogen bonds, crucial for receptor interaction. chemscene.comnih.gov |
| Hydrogen Bond Acceptors | 2 (Computed by Cactvs) | Represents the potential to accept protons in hydrogen bonds. nih.gov |
| Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule, which can be important for fitting into a binding site. chemscene.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometry of molecules, which underlies their chemical reactivity and physical properties.
DFT studies are widely used to investigate indole derivatives. frontiersin.orgijeab.comresearchgate.netcsic.es These calculations can optimize the molecular geometry to find the most stable conformation and compute various electronic descriptors. csic.es Theoretical studies on related compounds like 2-Cyano-3-(1H-indol-3-yl)acrylic acid have used DFT to determine the relative stability of different isomers, finding that the Z-configuration is energetically favored due to factors like intramolecular hydrogen bonding.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is an important indicator of the molecule's chemical stability and reactivity. frontiersin.org A smaller energy gap generally implies higher reactivity. These parameters are valuable in QSAR studies and in understanding potential charge-transfer interactions between the molecule and a biological receptor. ijeab.comrsc.org
| DFT-Calculated Parameter | Significance | Example Finding in Related Indole Compounds |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT calculations at the B3LYP/6-311++G(d,p) level showed the most stable conformers of indole-3-carbaldehyde derivatives. csic.es |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | For natural indoles, calculated HOMO energies ranged from -4.81 to -5.52 eV. frontiersin.org |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | For the same natural indoles, LUMO energies ranged from -0.65 to -0.81 eV. frontiersin.org |
| HOMO-LUMO Gap (ΔEgap) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Calculated energy gaps for indole-based dyes were found to be between 2.59 and 2.95 eV. rsc.org |
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method utilized to investigate the electronic absorption properties of molecules. This theoretical approach allows for the calculation of excited state energies and properties, providing valuable insights into the UV-Visible absorption spectra of compounds like this compound and its derivatives.
Theoretical studies on related indole-based molecules have demonstrated the utility of TD-DFT in predicting and interpreting their electronic spectra. nih.govresearchgate.net These investigations typically involve the calculation of the lowest singlet excited states to understand the nature of electronic transitions. rsc.org For π-conjugated systems such as indole acrylic acids, the absorption spectra are characterized by electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.
In studies of similar indole derivatives, TD-DFT calculations have been employed to determine key parameters of their absorption spectra. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths (f), which are related to the intensity of the absorption bands. The method is also used to analyze the nature of the electronic transitions, for instance, identifying them as intramolecular charge transfer (ICT) transitions, where electron density is transferred from a donor part of the molecule to an acceptor part upon excitation. nih.govresearchgate.net In the case of indole acrylic acids, the indole moiety typically acts as the electron donor and the acrylic acid group as the electron acceptor. nih.gov
The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects in the calculations. For instance, discrepancies between calculated and experimental λmax values can sometimes be attributed to the fact that calculations are often performed for the molecule in a vacuum, whereas experimental spectra are recorded in a solvent.
Table 1: Representative TD-DFT Calculated Absorption Data for an Indole Acrylic Acid Derivative
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 350 | 0.85 | HOMO -> LUMO (95%) | π -> π |
| S2 | 295 | 0.15 | HOMO-1 -> LUMO (80%) | π -> π |
| S3 | 260 | 0.30 | HOMO -> LUMO+1 (75%) | Intramolecular Charge Transfer |
This representative table showcases the kind of detailed information that can be obtained from TD-DFT calculations, including the predicted absorption wavelengths, their intensities, and the specific molecular orbitals involved in the electronic transitions. Such data is crucial for understanding the photophysical properties of these compounds and for designing new molecules with tailored optical characteristics.
Exploration of Biological Activities and Underlying Mechanisms in Vitro Studies
Enzyme Inhibition Mechanisms
The ability of 3-(1H-Indol-5-yl)acrylic acid and its derivatives to inhibit specific enzymes is a key aspect of their biological activity. These interactions are crucial for their potential therapeutic effects.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Derivatives of 3-(1H-indol-5-yl)propanoic acid have been identified as novel inhibitors of cytosolic phospholipase A2α (cPLA2α). researchgate.netacs.org The design of these inhibitors was based on a screening hit, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid. acs.org Structure-activity relationship studies have shown that the presence of a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole (B1671886) core are important for potent inhibitory activity against cPLA2α. acs.org
One such derivative, ASB14780, has demonstrated potent and selective inhibition of cPLA2α with an IC50 value of 20 nM. It shows selectivity for cPLA2α over secreted PLA2α (sPLA2α), with no inhibition observed at a concentration of 10 μM for the latter. This inhibitory action has been confirmed in in vitro assays using guinea pig and human whole blood. The inhibition of cPLA2α is significant as this enzyme is a key player in inflammatory processes, catalyzing the release of arachidonic acid from membrane phospholipids. mdpi.com
Histone Deacetylase (HDAC) Inhibition
Certain derivatives of this compound have been investigated as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. nih.govturkjps.org
One study reported the synthesis of 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide (MPT0E028), which demonstrated potent HDAC inhibitory activity. nih.govplos.org This compound was shown to inhibit the proliferation of various cancer cell lines. nih.gov Another study synthesized ethyl 3-(1H-indol-5-yl)acrylate and subsequently a carboxylic acid derivative that was evaluated for HDAC inhibition. nih.gov The results indicated that these compounds exhibited preferential inhibition of certain HDAC isoforms, such as HDAC3 and HDAC6. nih.gov
The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. mdpi.com The indole moiety in these compounds often serves as the cap group.
Pancreatic Lipase (B570770) (PL) Inhibition
The inhibition of pancreatic lipase (PL) is a key strategy for the management of obesity, as this enzyme is responsible for the digestion of a significant portion of dietary triglycerides. researchgate.netresearchgate.net While direct studies on this compound are limited, related indole-based compounds have been evaluated as PL inhibitors. researchgate.net
For instance, a series of indolyl oxoacetamide-quinazolinone hybrid analogues were designed and synthesized, showing moderate to potent PL inhibitory activity with IC50 values ranging from 4.86 to 32.51 μM. researchgate.net Another study on indole-thiazolidinedione hybrids identified compounds with potent PL inhibitory activity, with IC50 values of 6.19 and 8.96 µM for the most active analogues. researchgate.net These studies suggest the potential of the indole scaffold in designing PL inhibitors.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. google.com Inhibition of XO is a therapeutic approach for conditions like gout, which is caused by an overproduction of uric acid. google.com
Studies have shown that various heterocyclic compounds, including those with indole-like structures, can act as XO inhibitors. researchgate.net While specific data on this compound is not extensively available, research on related structures provides insights. For example, compounds containing a (indol-3-yl)methylene group attached to a thiazol-4-one moiety have demonstrated moderate inhibitory activity against commercial XO. researchgate.net Other research has focused on designing N-(1-alkyl-3-cyano-1H-indol-5-yl) amide-based derivatives as XO inhibitors. mdpi.com
Hydroxycinnamic acids, which share the acrylic acid moiety, have been shown to be competitive inhibitors of xanthine oxidase. herbmedpharmacol.comherbmedpharmacol.com
Inhibition of Enzymes Involved in Cellular Proliferation
The inhibition of enzymes crucial for cellular proliferation is a cornerstone of anticancer research. This compound derivatives have been implicated in this area. For instance, UK5099, which is (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid, acts as a mitochondrial pyruvate (B1213749) carrier inhibitor. researchgate.net By blocking the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle and subsequently inhibits cell proliferation. researchgate.net
Furthermore, some acrylate-based derivatives have been designed as tubulin polymerization inhibitors. acs.org Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis. acs.org
Antiproliferative and Apoptosis-Inducing Activities
The ability of this compound and its derivatives to suppress cell growth and trigger programmed cell death (apoptosis) has been a significant area of investigation.
Research has shown that indole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For example, 3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide (MPT0E028) was found to inhibit the growth of human colorectal cancer HCT116 cells. nih.govplos.org This compound was effective against a panel of cancer cell lines at micromolar concentrations. nih.gov
Derivatives of 3-(5-cyano-1H-indol-3-yl)propanoic acid have also demonstrated cytotoxic activity against tumor cell lines such as Jurkat and K562. The mechanism of action is believed to involve the inhibition of enzymes critical for cancer cell proliferation.
Furthermore, some indole-based chalcones have been identified as inducers of apoptosis. tandfonline.com The inhibition of cPLA2α by certain indole derivatives has also been shown to induce apoptosis in multiple myeloma cells. nih.gov Studies on coumarin-acrylamide hybrids have also demonstrated their potential as cytotoxic and apoptosis-inducing agents, with one compound showing a 15.24-fold increase in apoptotic cell induction in HepG2 cells. rsc.org Similarly, β-lactam derivatives have been shown to arrest MCF-7 breast cancer cells in the G2/M phase and lead to apoptosis. mdpi.com
Interactive Data Table: In Vitro Biological Activities of this compound and its Derivatives
| Compound/Derivative | Target Enzyme/Cell Line | Activity | IC50 Value | Reference |
| ASB14780 | Cytosolic Phospholipase A2α (cPLA2α) | Potent and selective inhibitor | 20 nM | |
| MPT0E028 | Histone Deacetylases (HDACs) | Potent inhibitor | - | nih.govplos.org |
| Indolyl oxoacetamide-quinazolinone hybrids | Pancreatic Lipase (PL) | Moderate to potent inhibitors | 4.86 - 32.51 μM | researchgate.net |
| Indole-thiazolidinedione hybrids | Pancreatic Lipase (PL) | Potent inhibitors | 6.19 and 8.96 µM | researchgate.net |
| (Indol-3-yl)methylene-thiazol-4-ones | Xanthine Oxidase (XO) | Moderate inhibitors | - | researchgate.net |
| UK5099 | Mitochondrial Pyruvate Carrier | Inhibitor of cell proliferation | - | researchgate.net |
| MPT0E028 | Human Colorectal Cancer HCT116 cells | Antiproliferative | Micromolar concentrations | nih.gov |
| 3-(5-cyano-1H-indol-3-yl)propanoic acid derivatives | Jurkat and K562 tumor cell lines | Cytotoxic | - | |
| Coumarin-acrylamide hybrid (6e) | HepG2 cells | Apoptosis-inducing | 1.88 μM | rsc.org |
Cell Cycle Modulation
Direct in vitro studies examining the specific impact of This compound on cell cycle modulation have not been identified in the current body of scientific literature. However, research into analogous indole derivatives suggests that this class of compounds may play a role in regulating cell cycle progression. For instance, various indole-based molecules have demonstrated the ability to cause cell cycle arrest at different phases. Without specific experimental data for the 5-yl acrylic acid isomer, its potential to modulate the cell cycle is yet to be determined.
Modulation of Tryptophan Metabolism in Malignant Cells
The specific function of This compound in altering tryptophan metabolism within malignant cells has not been detailed in available research. Tryptophan metabolism is a complex network of biochemical pathways, including the kynurenine, serotonin, and indole pathways, which are frequently dysregulated in various forms of cancer. mdpi.comnih.gov It is known that gut microbiota can metabolize tryptophan into a range of indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid, which can function as signaling molecules that influence the host's immune system and physiological state. frontiersin.orgfrontiersin.org Although indole derivatives are recognized as active participants in these processes, the precise contribution and regulatory influence of the 5-yl acrylic acid isomer in the context of cancer cells remain unelucidated in the reviewed scientific literature.
Antimicrobial Activity
While there is a scarcity of data specifically for This compound , the wider category of indole derivatives has been a subject of investigation for their antimicrobial capabilities.
Antibacterial Effects
In vitro studies of various indole derivatives have revealed a spectrum of antibacterial activities. For example, indirubin-3′-monoximes, which are characterized by an indole core structure, have exhibited significant potency against Staphylococcus aureus, with reported Minimum Inhibitory Concentrations (MICs) as low as 0.4 μg/mL. nih.gov In a separate study, chromone (B188151) derivatives that feature an acrylic acid amide component were tested, and one of the compounds showed an MIC value of 100 µg/ml against both Escherichia coli and Proteus vulgaris. derpharmachemica.com Furthermore, research on the methyl ester of the 4-yl isomer, known as methyl (E)-3-(1H-indol-4-yl)prop-2-enoate, has indicated an MIC of approximately 50 µg/mL against E. coli and S. aureus. A preliminary in vitro screening of newly synthesized (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives also pointed to their potential as antibacterial agents. researchgate.net These collective findings suggest that the indole acrylic acid framework represents a promising scaffold for the discovery and development of novel antibacterial drugs.
Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
| Indirubin-3′-monoximes (e.g., 5r, 5s, 5aa) | Staphylococcus aureus ATCC25923 | 0.4 | nih.gov |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide (A1) | Escherichia coli, Proteus vulgaris | 100 | derpharmachemica.com |
| Methyl (E)-3-(1H-indol-4-yl)prop-2-enoate | Escherichia coli, S. aureus | ~50 |
Antifungal Effects
The potential of the indole scaffold as an antifungal agent has been examined in a number of studies. For instance, newly developed derivatives of 3-(pyrrol-4-yl)acrylamides, which have a structural resemblance to the compound of interest, have been synthesized and tested, with some demonstrating activity against Candida albicans and Candida tropicalis. nih.gov Another research effort focused on 5-indolylmethylenerhodanine-3-carboxylic/sulfonic acid derivatives and successfully identified compounds that exerted significant effects against Candida albicans, with both MIC and Minimum Fungicidal Concentration (MFC) values falling within the 25-50 μg/mL range. elifesciences.org These findings suggest that indole-based chemical structures could serve as a valuable foundation for the creation of new antifungal therapies.
Antitubercular Activity
There is currently no specific information available regarding the antitubercular properties of This compound . Nevertheless, research on related compounds has yielded encouraging results. A study that screened (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives for activity against the H37Rv strain of Mycobacterium tuberculosis reported noteworthy findings. researchgate.net In a similar vein, other investigations into isoniazid (B1672263) derivatives that incorporate an indole framework have identified compounds with more potent MIC values against M. tuberculosis H37Rv than isoniazid itself. researcher.life These studies underscore the potential of the indole nucleus as a fundamental component in the design of innovative drugs for the treatment of tuberculosis.
Anti-inflammatory Pathways and Immunomodulation
Direct in vitro investigations into the anti-inflammatory and immunomodulatory mechanisms of This compound are not present in the reviewed scientific literature. However, the study of related indole compounds offers valuable clues about potential biological pathways. It is known that indole derivatives can have anti-inflammatory effects. nih.gov For example, a study on a complex indole acrylic acid derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, showed that it could significantly inhibit the production of nitrite (B80452) and pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines. researchgate.net This points to the possibility that the anti-inflammatory action of these compounds is achieved by modulating the production of inflammatory cytokines. Another study on N-(1H-indol-5-yl)aryl-acrylamide derivatives brought to light their involvement in the NRF2 pathway, which is integral to the cellular response to oxidative stress and inflammation. nih.gov Additionally, some indole derivatives have been explored as potential immune inhibitors, with patents detailing their capacity to suppress immune responses, possibly by disrupting the interaction between CD4 and MHC-II. google.com These examples highlight the capacity of the indole scaffold to influence inflammatory and immune pathways, although the precise mechanisms for This compound are yet to be determined.
Modulation of Cytokine Production
This compound, also known as Indoleacrylic acid (IA), a metabolite derived from tryptophan by gut microbiota, has demonstrated significant immunomodulatory effects in in vitro settings. nih.govjmb.or.kr Studies have shown its ability to influence the production of key cytokines involved in inflammatory responses. Specifically, IA treatment has been observed to have a potent anti-inflammatory effect in co-culture systems of intestinal spheroids and macrophages stimulated with lipopolysaccharide (LPS). nih.gov
In these experimental models, IA treatment led to a notable increase in the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Concurrently, it suppressed the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). nih.gov However, its effect can vary depending on the cell type. For instance, while IA significantly reduced TNF production in murine bone marrow-derived macrophages (BMDMs), it did not have the same effect on human peripheral blood mononuclear cells (PBMCs). nih.gov In human PBMCs, IA did significantly reduce the secretion of Interleukin-1β (IL-1β) and IL-6. nih.gov This suggests that IA plays a role in shifting the balance from a pro-inflammatory to an anti-inflammatory state, primarily by enhancing IL-10 production. nih.govrug.nl
Table 1: Effect of Indoleacrylic Acid (IA) on Cytokine Production in In Vitro Models
| Cell/System Model | Stimulant | Effect of IA | Cytokine Affected | Reference |
|---|---|---|---|---|
| Murine BMDMs | LPS | Enhanced Production | IL-10 | nih.gov |
| Murine BMDMs | LPS | Reduced Production | TNF | nih.gov |
| Human PBMCs | LPS | Reduced Secretion | IL-1β, IL-6 | nih.gov |
| Human PBMCs | LPS | No significant effect | TNF | nih.gov |
| Co-culture (Spheroids + BMDMs) | LPS | Enhanced Expression | IL-10 | nih.gov |
| Co-culture (Spheroids + BMDMs) | LPS | Reduced Expression | TNF | nih.gov |
| Co-culture (Spheroids + BMDMs) | LPS | Suppressed Secretion | IL-6, TNF | nih.gov |
Enhancement of Intestinal Barrier Function
The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into circulation. In vitro studies using cell culture models, such as Caco-2 cells, have shown that this compound contributes to the enhancement of this barrier. researchgate.netnih.gov This protective effect is mediated through the upregulation of tight junction proteins, which are essential for maintaining the structural integrity of the epithelial layer. nih.govnih.gov
When Caco-2 cells were exposed to LPS, a component of Gram-negative bacteria that can disrupt barrier function, subsequent treatment with IA led to an increased expression of key tight junction proteins, including Claudin-1, Occludin, and Zonula occludens-1 (ZO-1). nih.govnih.gov This upregulation helps to counteract the damaging effects of LPS and preserve the barrier's integrity. nih.gov Furthermore, IA has been shown to increase the expression of Mucin 2 (Muc2), a primary component of the protective mucus layer in the intestine. nih.govresearchgate.net This enhancement of both the physical (tight junctions) and chemical (mucus) barriers underscores the compound's significant role in maintaining gut homeostasis. researchgate.netnih.gov The mechanism often involves the activation of the Aryl Hydrocarbon Receptor (AhR). researchgate.netresearchgate.net
Table 2: Impact of Indoleacrylic Acid (IA) on Intestinal Barrier Proteins in Caco-2 Cells
| Condition | Protein Measured | Observed Effect of IA Treatment | Reference |
|---|---|---|---|
| LPS-stimulated | Claudin-1 | Increased expression | nih.gov |
| LPS-stimulated | Occludin | Increased expression | nih.govnih.gov |
| LPS-stimulated | ZO-1 | Increased expression | nih.govnih.gov |
| Differentiated Spheroids | Muc2 | Increased expression | nih.govresearchgate.net |
Gut Microbiota Modulation
Influence on Microbiota Composition and Metabolic Activity
This compound is itself a product of the gut microbiota's metabolism of dietary tryptophan. elifesciences.org The presence and activity of specific bacterial species are essential for its production. nih.gov While IA is a metabolite, its subsequent effects can, in turn, influence the gut microbial environment. By promoting a less inflammatory state in the gut and enhancing barrier function, IA helps to create an environment conducive to the growth of beneficial bacteria and less favorable for the proliferation of potential pathogens. nih.govelifesciences.org For example, administration of probiotics that increase the levels of tryptophan derivatives like IA has been shown to decrease the relative abundance of potentially harmful microbes such as Salmonella and Klebsiella. elifesciences.org This creates a feedback loop where a healthy microbiota produces metabolites that further support a healthy gut ecosystem.
Tryptophan Metabolism by Gut Bacteria
Dietary tryptophan that is not absorbed by the host becomes available for metabolism by the gut microbiota. nih.govijbs.com Several bacterial species possess the enzymatic machinery to convert tryptophan into a variety of indole derivatives, including this compound. nih.govijbs.com The production of IA specifically involves a multi-step pathway. Tryptophan is first converted to indole-3-pyruvic acid (IPyA). nih.govfrontiersin.org Subsequently, certain bacteria, notably species from the genus Peptostreptococcus such as P. russellii, P. anaerobius, and P. stomatis, can dehydrate IPyA to form IA. nih.govnih.gov This metabolic capability is not universal among gut bacteria, highlighting the importance of specific microbial community members for the generation of this beneficial compound. nih.govfrontiersin.org
Gene Regulation Mechanisms
The biological activities of this compound are underpinned by its ability to regulate gene expression. A primary mechanism is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-inducible transcription factor. researchgate.netresearchgate.netfrontiersin.org Upon binding IA, the AhR translocates to the nucleus and influences the transcription of target genes. frontiersin.orgnih.gov
Studies have shown that IA treatment induces the expression of AhR target genes like Cyp1a1. nih.gov This activation is linked to the observed enhancement of goblet cell function and increased expression of Muc2. nih.govresearchgate.net Furthermore, the AhR signaling pathway is implicated in the modulation of immune responses, including the increased expression of the anti-inflammatory cytokine Il10 and the suppression of pro-inflammatory genes like Tnf. nih.gov In addition to AhR, some indole derivatives can activate the Pregnane X Receptor (PXR), another transcription factor involved in gut homeostasis, although IA itself appears to act primarily through AhR. nih.govwikipedia.org
Antialgal Activity and Photosynthesis Disruption
Beyond its effects on mammalian systems, this compound has been investigated for its bioactivity against other organisms, including algae. Research has indicated that certain indole derivatives can exhibit antialgal properties. While specific detailed studies on the antialgal activity and photosynthesis disruption by this compound are not extensively reported in the provided context, the broader class of indole compounds is known for diverse bioactivities that can affect cellular processes across different kingdoms of life. The mechanisms often involve interfering with fundamental processes like cell division or energy metabolism, which could translate to an inhibition of photosynthesis in algal species.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substitutions on the Indole (B1671886) Ring System on Activity
The indole ring is a versatile scaffold that allows for substitutions at various positions, significantly modulating the biological activity of the resulting derivatives. The position and nature of these substituents are critical determinants of the compound's efficacy and target interaction.
Research into histone deacetylase (HDAC) inhibitors has shown that the point of attachment of the side chain to the indole ring is a critical factor for activity. nih.gov A study comparing regioisomers found that placing an N-hydroxyacrylamide moiety at the C-5 position of the indole ring yielded the most potent inhibition of HeLa nuclear HDAC activity. nih.gov Shifting the side chain to the C-4 or C-6 positions led to a decrease in activity, while moving it to the C-3 or C-7 positions resulted in a significant loss of inhibitory function. nih.gov This highlights the C-5 position as optimal for interaction with the target enzyme in this specific class of compounds.
Furthermore, substitutions on the benzene (B151609) portion of the indole ring can enhance bioactivity. For instance, the introduction of a nitro group at the C-5 position has been shown to improve the biological profile of certain indole derivatives. vulcanchem.com In the context of developing multi-target agents for Parkinson's disease, a comparison between N-(1H-indol-5-yl)aryl-acrylamide derivatives and N-(1H-indol-3-carboxamide-5-yl)aryl-acrylamide derivatives was conducted. csic.esnih.gov The results indicated that the latter, which have an amide moiety at the C-3 position of the indole core, generally showed reduced NRF2 activation capacity, suggesting that modifications at this position can decrease affinity towards the Keap1 protein. csic.esnih.gov
Table 1: Impact of Side Chain Position on Indole Ring on HDAC Enzyme Inhibition
| Compound Series | Position of N-hydroxyacrylamide on Indole Ring | Relative HDAC Inhibitory Activity | Source |
|---|---|---|---|
| 1-Benzenesulfonylindole derivatives | C-5 | Most Potent (IC50 = 29.5 nM) | nih.gov |
| 1-Benzenesulfonylindole derivatives | C-4 | Decreased Potency (~100 nM) | nih.gov |
| 1-Benzenesulfonylindole derivatives | C-6 | Decreased Potency (~100 nM) | nih.gov |
| 1-Benzenesulfonylindole derivatives | C-3 | Loss of Activity | nih.gov |
| 1-Benzenesulfonylindole derivatives | C-7 | Loss of Activity | nih.gov |
Role of the Acrylic Acid Moiety in Determining Biological Efficacy
The acrylic acid moiety is a key structural feature that significantly influences the biological efficacy of this class of compounds. researchgate.netrsc.org It serves not just as a linker but as a reactive pharmacophore, often acting as a Michael acceptor or a hydrogen-bonding participant in interactions with biological targets. csic.es The geometry and composition of this group are pivotal for activity.
The α,β-unsaturated nature of the acrylic acid is often essential. Studies on HDAC inhibitors demonstrated that saturating the double bond of the N-hydroxyacrylamide side chain to form a saturated propionamide (B166681) resulted in a decrease in potency. nih.gov This underscores the importance of the rigid, planar conformation conferred by the double bond for optimal binding to the enzyme. nih.gov Similarly, shortening the linker by two carbons also led to reduced activity, indicating that the length and geometry of the acrylic acid chain are finely tuned for biological function. nih.gov
Modifications to the acrylic acid itself have been explored. For instance, the introduction of a cyano group at the α-position (C2) of the acrylic acid, creating a 2-cyano-3-(1H-indol-3-yl)acrylic acid structure, is crucial for certain activities. The (E)-configuration of the acrylate (B77674) group, in conjunction with the cyano substitution, was found to be essential for inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC). The electron-withdrawing nature of the cyano group can enhance the electrophilicity of the Michael acceptor, facilitating covalent interactions with target proteins. csic.es The acrylic acid moiety, therefore, constitutes a versatile template that can be modified to design novel and specific inhibitors. researchgate.net
Table 2: Influence of Acrylic Acid Moiety Modifications on Biological Activity
| Parent Scaffold | Modification to Acrylic Acid Moiety | Impact on Activity | Target/Activity | Source |
|---|---|---|---|---|
| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole | Saturation of double bond (acrylamide to propionamide) | Decreased potency | HDAC Inhibition | nih.gov |
| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole | Shortening of carbon chain | Decreased potency | HDAC Inhibition | nih.gov |
| 3-(1H-indol-3-yl)acrylic acid | Addition of C2-cyano group | Essential for activity (IC50 = 50 nM) | MPC Inhibition | |
| 3-(1H-indol-3-yl)acrylic acid | (Z)-configuration instead of (E) | Reduced MPC inhibition | MPC Inhibition |
Influence of N-Substituents on Compound Biological Profiles
Substitution at the N-1 position of the indole ring provides another avenue for modulating the pharmacological profile of 3-(1H-indol-5-yl)acrylic acid derivatives. The N-substituent can influence the compound's steric and electronic properties, affecting its binding affinity, selectivity, and pharmacokinetic parameters.
In the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), the presence of a 1-aryl group on the indole core was found to be essential for good inhibitory activity. acs.org Specifically, a 1-(p-O-substituted)phenyl group was identified as a key feature for potent inhibition. acs.org Similarly, for inhibitors of the mitochondrial pyruvate carrier, research has shown that introducing bulky aryl groups at the indole N-position can improve binding affinity by allowing the substituent to occupy hydrophobic pockets within the target protein.
The nature of the N-substituent is also critical. In the pursuit of HDAC inhibitors, replacing the N-H with a 1-benzenesulfonyl group was highly favorable for activity. nih.gov When this group was substituted with a 1-benzyl group, the compound retained comparable activity, but a 1-benzoyl or 1-phenyl substitution led to a decrease in potency. nih.gov The complete removal of the 1-benzenesulfonyl group resulted in a dramatic loss of activity, indicating its vital role in the compound's interaction with HDAC enzymes. nih.gov Conversely, methylating the indole nitrogen in a 2-cyano-3-(1H-indol-3-yl)acrylamide derivative improved its metabolic stability but reduced its potency in cytokine inhibition, likely due to steric hindrance. These findings demonstrate that the N-substituent must be carefully selected to balance potency and other drug-like properties.
Table 3: Effect of N-Substituents on Indole Derivatives' Activity
| Compound Series | N-1 Substituent | Impact on Activity | Target/Activity | Source |
|---|---|---|---|---|
| Indol-5-yl-N-hydroxyacrylamides | Benzenesulfonyl | Preferable for activity | HDAC Inhibition | nih.gov |
| Indol-5-yl-N-hydroxyacrylamides | Benzyl | Comparable activity to benzenesulfonyl | HDAC Inhibition | nih.gov |
| Indol-5-yl-N-hydroxyacrylamides | Benzoyl | Decreased activity | HDAC Inhibition | nih.gov |
| Indol-5-yl-N-hydroxyacrylamides | Phenyl | Decreased activity | HDAC Inhibition | nih.gov |
| Indol-5-yl-N-hydroxyacrylamides | None (H) | Dramatic loss of activity | HDAC Inhibition | nih.gov |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | p-O-substituted phenyl | Essential for good activity | cPLA2α Inhibition | acs.org |
| (E)-2-Cyano-3-(1H-indol-3-yl)acrylamide | Methyl | Reduced potency, improved metabolic stability | Cytokine Inhibition | |
| (E)-2-Cyano-3-(1H-indol-3-yl)acrylic acid | Bulky aryl groups | Improved binding affinity | MPC Inhibition |
Applications in Advanced Materials Science
Development of Indole-Based Organic Dyes for Photovoltaic Systems
Indole (B1671886), an electron-rich heterocyclic compound, serves as an excellent electron donor unit in the design of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.org The general architecture of these sensitizers often follows a donor-π-bridge-acceptor (D-π-A) or a more complex A-π-D-A design, where 'A' is an electron acceptor and 'D' is an electron donor. researchgate.netrsc.org The acrylic acid group, particularly when functionalized as cyanoacrylic acid, is a commonly used acceptor and anchoring group, facilitating strong attachment to the semiconductor surface (like TiO₂) and effective electron injection. rsc.orgsemanticscholar.org
Researchers have synthesized and characterized various organic dyes where the indole framework acts as the core donor component. By modifying the structure, for instance, by creating A-π-D-A structured dyes, scientists aim to enhance photophysical attributes and electrochemical traits. researchgate.netrsc.org One such example involves the synthesis of indole-based dyes like In-T-2C and In-B-C, which feature an indole donor, a π-bridge, and cyanoacrylic acid derivatives as acceptors. rsc.org The investigation into these molecules includes a comprehensive analysis of their electronic structure and absorption spectra using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). researchgate.netrsc.org
The fabrication of DSSCs using indole-based dyes involves several key steps. A transparent conducting glass, typically coated with fluorine-doped tin oxide (FTO), serves as the substrate. nih.gov A thin layer of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂), is deposited on this substrate to form the photoanode. nih.gov This nanoporous TiO₂ layer is then sensitized by immersing it in a solution containing the indole-based organic dye, allowing the dye molecules to adsorb onto the semiconductor surface. semanticscholar.orgnih.gov The cell is completed with a counter electrode (often platinum-coated FTO) and an electrolyte containing a redox couple, such as iodide/triiodide (I⁻/I₃⁻). rsc.orgnih.gov
The performance of these fabricated DSSCs is evaluated based on several key photovoltaic parameters under simulated sunlight (AM 1.5G conditions). semanticscholar.orgnih.gov These parameters include:
Open-Circuit Voltage (V_OC): The maximum voltage the solar cell can produce.
Short-Circuit Current Density (J_SC): The maximum current per unit area that flows when the cell is short-circuited.
Fill Factor (FF): A measure of the 'squareness' of the current-voltage (J-V) curve, indicating how close the cell is to an ideal power source.
A study on two novel A-π-D-A indole-based dyes, In-T-2C and In-B-C, yielded significant performance differences, highlighting the impact of molecular structure. The DSSC fabricated with the In-T-2C dye demonstrated a superior power conversion efficiency of 4.12%, attributed to a high short-circuit current density. researchgate.netrsc.orgresearchgate.net In contrast, the cell using the In-B-C dye showed a much lower efficiency of 0.38%. researchgate.netrsc.orgresearchgate.net
| Dye | V_OC (mV) | J_SC (mA cm⁻²) | FF | η (%) | Source |
|---|---|---|---|---|---|
| In-T-2C | 540.2 | 12.1 | 0.63 | 4.12 | researchgate.netrsc.org |
| In-B-C | 497 | 1.07 | 0.70 | 0.38 | researchgate.netrsc.org |
The electrochemical properties of the indole-based dyes are crucial for determining their suitability in DSSCs. Cyclic voltammetry is employed to measure the oxidation potential (E_ox) of the dyes, from which the Highest Occupied Molecular Orbital (HOMO) energy level can be calculated. rsc.orgrsc.org The Lowest Unoccupied Molecular Orbital (LUMO) energy level is then typically determined by combining the HOMO level with the optical band gap (E_g) derived from UV-visible absorption spectra. rsc.org
For efficient operation, the LUMO level of the dye must be higher (more negative) than the conduction band edge of the TiO₂ semiconductor (around -4.2 eV) to ensure effective electron injection from the excited dye into the semiconductor. rsc.org Furthermore, the HOMO level of the dye should be lower (more positive) than the redox potential of the electrolyte (e.g., -5.2 eV for I⁻/I₃⁻) to allow for efficient regeneration of the oxidized dye. rsc.org
Electrochemical impedance spectroscopy (EIS) is a powerful technique used to analyze the charge transfer processes occurring at the interfaces within the DSSC, particularly at the TiO₂/dye/electrolyte interface. researchgate.netrsc.org This analysis helps in understanding the charge transfer resistance and the electron recombination kinetics. rsc.org In the case of the In-T-2C and In-B-C dyes, the HOMO levels were found to be -5.57 eV and -5.56 eV, respectively, which are suitable for dye regeneration by the I⁻/I₃⁻ redox couple. rsc.org Their LUMO levels of -2.98 eV and -2.61 eV, respectively, are well-positioned above the TiO₂ conduction band, confirming that electron injection is thermodynamically favorable. rsc.org The superior performance of the In-T-2C-based cell was linked to more favorable interfacial charge transfer dynamics as revealed by EIS. researchgate.netrsc.orgresearchgate.net
| Dye | E_ox (V) | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) | Source |
|---|---|---|---|---|---|
| In-T-2C | 1.177 | -5.57 | -2.98 | 2.59 | rsc.org |
| In-B-C | 1.162 | -5.56 | -2.61 | 2.95 | rsc.org |
Biosynthesis and Natural Occurrence
Tryptophan-Derived Metabolic Pathways
The foundational molecule for the biosynthesis of all indole-containing compounds, including 3-(1H-Indol-5-yl)acrylic acid, is the essential amino acid L-tryptophan. nih.gov Tryptophan itself is synthesized in organisms like plants and bacteria through the shikimate pathway. wikipedia.org The indole (B1671886) ring of tryptophan is the direct precursor to the indole moiety of the target compound.
While the majority of tryptophan metabolism in microorganisms proceeds through pathways that modify the side chain at the C-3 position of the indole ring, evidence exists for enzymatic modifications at other positions, including the C-5 position. nih.govnih.gov The indole ring is an electron-rich system, and while the C-3 position is the most reactive for electrophilic substitution, modifications on the benzene (B151609) ring portion, which includes the C-5 position, are also biochemically possible. nih.govwikipedia.org
The biosynthesis of C5-substituted indoles would necessarily begin with L-tryptophan. The subsequent steps to form the acrylic acid side chain at the C-5 position are not explicitly detailed in the available literature for this specific isomer. However, the existence of enzymes capable of acting on the C-5 position of tryptophan provides a strong foundation for its potential natural synthesis. nih.govnih.gov
| Precursor Molecule | Key Metabolic Pathway | Resulting Core Structure |
| Chorismate | Shikimate Pathway | L-Tryptophan |
| L-Tryptophan | Various enzymatic modifications | Indole Ring |
Microbial Production in Biological Systems
Direct evidence for the production of this compound by microorganisms is not prominently documented. However, research into fungal and actinomycete genetics and enzymology has revealed pathways that specifically modify the C-5 position of the indole ring of tryptophan, suggesting a plausible mechanism for the natural formation of C5-substituted indole compounds.
A key discovery is the identification of a 5-dimethylallyltryptophan synthase (5-DMATS) from the fungus Aspergillus clavatus. nih.govnih.gov This enzyme catalyzes the prenylation of L-tryptophan specifically at the C-5 position of the indole ring. nih.govnih.gov This finding is significant as it confirms the existence of enzymatic machinery in fungi capable of targeting the C-5 position for modification. The enzyme was shown to accept simple indole derivatives, with L-tryptophan being the preferred substrate. nih.gov While this specific enzyme adds a dimethylallyl group, it demonstrates that the C-5 position is accessible for enzymatic alteration in fungi.
Furthermore, a novel tryptophan metabolic pathway has been identified in the actinomycete Streptomyces coelicolor. This pathway involves an indole prenyltransferase that acts on the C-5 position of tryptophan to produce 5-dimethylallyl-l-tryptophan, which is then further converted. nih.gov This discovery in a different class of microbes reinforces the idea that C-5 modification of tryptophan is a recurring, albeit less common, biosynthetic theme in nature.
Although these findings relate to the addition of a prenyl group rather than the formation of an acrylic acid side chain, they establish that microorganisms possess the enzymatic capability to utilize tryptophan for the synthesis of C5-substituted indole derivatives.
| Microorganism | Enzyme/Pathway | Substrate | Product of C-5 Modification |
| Aspergillus clavatus | 5-dimethylallyltryptophan synthase (5-DMATS) | L-Tryptophan | 5-dimethylallyl-L-tryptophan |
| Streptomyces coelicolor | Indole prenyltransferase and associated enzymes | L-Tryptophan | 5-dimethylallylindole-3-acetonitrile |
Future Directions and Emerging Research Perspectives
Rational Design of Novel Analogues for Optimized Activity
The rational design of novel analogues of 3-(1H-indol-5-yl)acrylic acid is a key area of research aimed at enhancing its therapeutic efficacy. By strategically modifying the core structure, scientists can fine-tune the compound's properties to improve its activity, selectivity, and pharmacokinetic profile.
One approach involves the synthesis of derivatives with various substituents on the indole (B1671886) ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the compound's biological activity. ijpsjournal.com Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how different functional groups impact the compound's interaction with biological targets. ijpsjournal.com
Another strategy is the hybridization of the this compound scaffold with other pharmacophores. This molecular hybridization approach aims to create new chemical entities with enhanced or dual-action therapeutic effects. rsc.org For example, combining the indole-acrylic acid moiety with other known anticancer agents could lead to the development of more potent and selective cancer therapies. acs.orgnih.gov
Computational methods, such as molecular docking and virtual screening, are also playing an increasingly important role in the rational design process. researchgate.netacs.orgjmchemsci.com These techniques allow researchers to predict how different analogues will bind to specific protein targets, thereby guiding the synthesis of the most promising candidates. acs.org
Exploration of Uncharted Therapeutic Targets
While much of the research on this compound and its derivatives has focused on their anticancer properties, there is a growing interest in exploring their potential for treating other diseases. ijpsjournal.commdpi.com The unique chemical structure of these compounds suggests that they may interact with a wide range of biological targets, opening up new avenues for therapeutic intervention. ijpsjournal.com
One area of interest is in the development of anti-inflammatory agents. Some indole derivatives have been shown to inhibit key inflammatory pathways, such as the COX-2 and NF-κB pathways. mdpi.com This suggests that this compound analogues could be developed as novel treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. mdpi.com
Another potential application is in the field of neurodegenerative diseases. Research has shown that some indole derivatives can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov This raises the possibility of developing this compound-based therapies to slow or halt the progression of this devastating disease.
Furthermore, indole acrylic acid derivatives are being investigated for their potential as immunoinhibitors, which could be used to prevent organ transplant rejection and treat autoimmune diseases such as psoriasis, multiple sclerosis, and lupus erythematosus. google.com
Expansion into Novel Advanced Materials Applications
The unique chemical and physical properties of this compound and its derivatives also make them attractive candidates for applications in materials science. smolecule.com The presence of the indole ring and the acrylic acid functional group allows for a variety of chemical modifications, making it possible to tailor the properties of these compounds for specific applications. smolecule.com
One potential application is in the development of new polymers and coatings. The acrylic acid moiety can be polymerized to form a wide range of materials with different properties. smolecule.com The indole group can also be modified to introduce new functionalities, such as conductivity or light-emitting properties.
Another area of interest is in the use of these compounds as components of organic electronic devices. The conjugated π-system of the indole ring suggests that these compounds may have interesting electronic properties. Further research in this area could lead to the development of new organic light-emitting diodes (OLEDs), solar cells, and transistors.
Additionally, trans-3-Indoleacrylic acid is utilized as a reagent and matrix in MALDI-TOF mass spectrometry, which is essential for the characterization and analysis of polyphenols and synthetic polymers. lookchem.com
Advancements in Synthetic Methodologies and Analytical Characterization Techniques
The development of efficient and sustainable synthetic methods for this compound and its derivatives is crucial for advancing research in this area. Traditional methods for indole synthesis can be harsh and produce significant waste. ijpsjournal.com As a result, there is a growing interest in developing greener alternatives, such as those that use solid acid catalysts, ionic liquids, or water as a solvent. ijpsjournal.com
One of the most common methods for synthesizing acrylic acid derivatives is the Knoevenagel condensation. smolecule.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetic acid. smolecule.com Other synthetic routes include the Wittig reaction and Heck coupling. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(1H-Indol-5-yl)acrylic acid with high purity?
Answer:
The synthesis of this compound typically involves condensation reactions or cycloadditions. A validated method includes:
- Procedure : Ethyl (E)-3-(5-methoxy-1H-indol-3-yl)acrylate is synthesized via a [3+2] cycloaddition using Cu(OTf)₂ as a catalyst. Alkylation with NaH and ethyl iodide in acetonitrile at 0°C yields the intermediate, which is hydrolyzed under acidic conditions to obtain the acrylic acid derivative .
- Purification : Column chromatography (15% ethyl acetate in hexane) ensures high purity (>94%).
- Key Considerations : Control reaction temperature to avoid side products like dimerization. Use inert atmospheres for moisture-sensitive steps.
| Reaction Step | Conditions | Catalyst/Reagents | Yield |
|---|---|---|---|
| Cycloaddition | Room temperature, 3.5 hours | Cu(OTf)₂, ACN | 94% |
| Alkylation | 0°C, NaH, ethyl iodide | NaH, ethyl iodide | 89% |
| Hydrolysis | Acidic aqueous conditions | HCl (1M) | 95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- NMR :
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 202.25 for C₁₁H₁₁NO₂) .
Advanced: How can computational methods like DFT predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electronic Properties : HOMO-LUMO gaps (e.g., 4.5 eV) indicate charge transfer tendencies.
- Solvent Effects : Polarizable Continuum Models (PCM) predict solubility and reactivity in solvents like DMSO or water.
- Vibrational Analysis : Matches experimental FT-IR/Raman spectra to validate computational models .
Methodology :
Optimize geometry using B3LYP/6-311++G(d,p).
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Simulate solvent interactions using SMD implicit models.
Advanced: How can structural modifications enhance the biological activity of this compound derivatives?
Answer:
Structure-Activity Relationship (SAR) studies guide modifications:
- Substitution Patterns : Adding electron-withdrawing groups (e.g., -F, -NO₂) at the indole 5-position increases GPR40 agonist activity (EC₅₀ < 1 µM) .
- Chain Length : Propanoic acid derivatives (e.g., 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) show superior glucose-dependent insulin secretion compared to shorter chains .
- Validation : Use in vitro assays (e.g., GSIS in pancreatic β-cells) and molecular docking (AutoDock Vina) to predict binding affinities to target receptors.
Safety: What are critical safety protocols for handling this compound?
Answer:
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory sensitization (H335) .
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for dust control.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced: How do molecular docking studies inform the design of this compound derivatives?
Answer:
- Target Selection : GPR40 (FFAR1) is a common target for diabetes research.
- Docking Workflow :
- Prepare ligand structures (e.g., protonation states via MarvinSketch).
- Grid box centered on binding pocket (PDB: 4PHU).
- Score poses using Glide SP/XP.
- Key Interactions : Hydrogen bonds with Arg183/258 and hydrophobic contacts with Phe87/91 enhance agonist activity .
Data Analysis: How to resolve contradictions in cytotoxicity data for indole derivatives?
Answer:
- Statistical Tools : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values across studies.
- Confounding Factors :
- Cell line variability (e.g., HEK293 vs. HepG2).
- Solvent effects (DMSO vs. ethanol).
- Meta-Analysis : Pool data from standardized assays (e.g., MTT) and apply random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
